(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide
Overview
Description
L-Phenylalanine 4-nitroanilide is a substrate used in the study of a novel cytosolic leucyl aminopeptidase.
Mechanism of Action
Target of Action
H-Phe-pNA, also known as L-Phenylalanine 4-nitroanilide or (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, is a chromogenic substrate that is primarily targeted by specific enzymes. It is specifically used as a substrate for thrombin and aminopeptidase M .
Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Aminopeptidase M, also known as microsomal alanyl aminopeptidase, is an enzyme involved in the final stages of protein degradation .
Mode of Action
The mode of action of H-Phe-pNA involves its interaction with these target enzymes. The compound is cleaved by the enzymes at specific sites, resulting in the release of p-nitroaniline (pNA) . This cleavage is a result of the enzymatic activity of thrombin or aminopeptidase M .
Biochemical Pathways
The cleavage of H-Phe-pNA by these enzymes is part of larger biochemical pathways. For thrombin, this is part of the coagulation cascade, which is critical for blood clotting . For aminopeptidase M, this is part of protein degradation, a process essential for the removal of damaged proteins and the regulation of certain biological processes .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The cleavage of H-Phe-pNA by thrombin or aminopeptidase M results in the release of p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically . This allows for the measurement of the enzymatic activity of thrombin or aminopeptidase M .
Action Environment
The action of H-Phe-pNA is influenced by various environmental factors. For instance, the activity of the enzymes that cleave H-Phe-pNA can be affected by factors such as pH and temperature . Additionally, the compound’s stability may be influenced by factors such as light exposure and the presence of microorganisms .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428580 | |
Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-97-6 | |
Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.